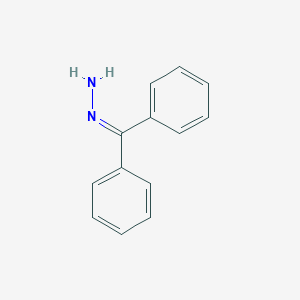

Benzophenone hydrazone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzhydrylidenehydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCSNMDOZNUZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063806 | |

| Record name | Methanone, diphenyl-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellow powder; [Acros Organics MSDS] | |

| Record name | Benzophenone hydrazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195540 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.000151 [mmHg] | |

| Record name | Benzophenone hydrazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5350-57-2 | |

| Record name | Benzophenone hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5350-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylmethylidenehydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone hydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, diphenyl-, hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, diphenyl-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzophenonehydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLMETHYLIDENEHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2WWI81YAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzophenone hydrazone synthesis from benzophenone and hydrazine hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of benzophenone hydrazone from benzophenone and hydrazine hydrate. The document outlines the core chemical reaction, experimental protocols, and key quantitative data, offering a valuable resource for professionals in chemical research and pharmaceutical development. This compound is a critical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.

Core Reaction and Mechanism

The synthesis of this compound is a classic condensation reaction between benzophenone and hydrazine hydrate. The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon of the benzophenone, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.[1][2] An excess of hydrazine hydrate is often employed to shift the equilibrium towards the product and to minimize the formation of the benzophenone azine side-product.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from various reported synthesis protocols, providing a comparative overview of reaction conditions and outcomes.

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Solvent | Absolute Ethanol | Ethylene Glycol | Anhydrous Glycol | Ionic Liquid |

| Catalyst | None | None | Hydrochloric Acid | None |

| Reactant Ratio (Benzophenone:Hydrazine Hydrate) | 1:3.75 (mole ratio) | Not specified | 1:0.32 (weight ratio) | 1:1.5-20 (mole ratio) |

| Temperature | Reflux | Reflux | 90-100°C | 80-140°C |

| Reaction Time | 10 hours | 1.5 - 2.5 hours | Not specified | 0.5 - 6 hours |

Data compiled from multiple sources.[3][4][5][6][7][8]

Table 2: Product Yield and Physical Properties

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Yield (%) | 87 | 95 - 96 | 94.79 | 92.9 - 95.4 |

| Melting Point (°C) | 97 - 98 | Not specified | Not specified | 96 - 98 |

| Appearance | Colorless crystals | White, needle-shaped crystals | Not specified | Crystals |

Data compiled from multiple sources.[3][4][5][6][8][9][10]

Experimental Protocols

Below are detailed methodologies for two common procedures for the synthesis of this compound.

Protocol 1: Synthesis in Absolute Ethanol[3][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 40 g (0.22 mole) of benzophenone in 150 ml of absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add 41.2 g (0.824 mole) of 100% hydrazine hydrate.

-

Reflux: Heat the reaction mixture to reflux and maintain for 10 hours.

-

Crystallization: After the reflux period, cool the mixture in an ice bath to induce crystallization of the product.

-

Isolation: Collect the colorless crystals of this compound by filtration.

-

Drying: Dry the product to obtain the final compound. The expected yield is approximately 37.5 g (87%) with a melting point of 97–98°C.[3][6]

Protocol 2: Synthesis in Ethylene Glycol[4]

-

Reaction Setup: In a 5000 mL round-bottom flask equipped with a stirrer, water cooler, and heating mantle, add 1780 mL of ethylene glycol.

-

Addition of Reactants: Add 924 mL of 80% hydrazine hydrate and 623 g of benzophenone to the flask.

-

Heating and Reflux: Begin stirring and slowly heat the mixture until the solids are completely dissolved. Increase the temperature to bring the mixture to a reflux and maintain for 1.5 hours.

-

Cooling and Crystallization: Stop heating and allow the mixture to cool to room temperature while stirring. Further cool the mixture to below 5°C to facilitate crystal separation and continue stirring for an additional hour.

-

Isolation and Washing: Filter the mixture to collect the crystals. Wash the filter cake with a small amount of cold alcohol.

-

Drying: Dry the collected white, needle-shaped crystals under vacuum at 50°C. The expected yield is approximately 640 g (95%).[4]

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for this compound formation.

Caption: Generalized workflow for this compound synthesis.

Product Purification and Characterization

The primary method for purifying this compound is recrystallization.[11] Solvents such as ethanol are commonly used for this purpose.[3][11] For instances where oily impurities are present or crystallization is difficult, column chromatography can be employed.[3]

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point: A sharp melting point in the range of 95-98°C is indicative of a pure product.[10]

-

Spectroscopic Methods: Techniques such as UV-Vis, FTIR, NMR, and Mass Spectrometry can be used to confirm the molecular structure of the compound.[1] The UV-Vis spectrum, for instance, shows a characteristic absorption maximum around 280 nm corresponding to the C=N chromophore.[1]

By following the detailed protocols and considering the quantitative data presented, researchers can reliably synthesize and purify high-quality this compound for various applications in drug development and organic synthesis.

References

- 1. Benzophenone (2,4-Dinitrophenyl)Hydrazone|370 [benchchem.com]

- 2. Hydrazone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. CN102503853A - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Page loading... [guidechem.com]

- 8. CN1858037A - Synthetic method for benzophenonehydrazone - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 二苯甲酮腙 96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzophenone Hydrazone (CAS 5350-57-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzophenone hydrazone (CAS 5350-57-2) is a versatile organic compound with significant applications in synthetic chemistry and medicinal research. As a stable, crystalline solid, it serves as a key intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and polymers. Its utility as a precursor to diphenyldiazomethane, a valuable reagent for esterification and cyclopropanation reactions, is particularly noteworthy. Furthermore, derivatives of this compound have demonstrated promising biological activities, including anticancer and antiviral properties, by targeting key signaling pathways. This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of this compound, with a focus on detailed experimental protocols and its emerging role in drug development.

Core Properties of this compound

This compound is a well-characterized compound with distinct physical and chemical properties that are crucial for its application in research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | References |

| CAS Number | 5350-57-2 | |

| Molecular Formula | C₁₃H₁₂N₂ | |

| Molecular Weight | 196.25 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 95-98 °C | [1][2] |

| Boiling Point | 225-230 °C at 55 mmHg | [2] |

| Solubility | Soluble in ethanol, ether, benzene, chloroform, and other organic solvents. Insoluble in water. | [3] |

| Stability | Stable under recommended storage conditions. |

Spectral Data

The structural identity and purity of this compound are typically confirmed using various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton nuclear magnetic resonance spectrum is used to confirm the presence of aromatic and amine protons. |

| HPLC | High-performance liquid chromatography is employed to determine the purity of the compound. |

Synthesis and Experimental Protocols

The most common and reliable method for the synthesis of this compound is the condensation reaction between benzophenone and hydrazine hydrate.

Synthesis of this compound from Benzophenone and Hydrazine Hydrate

This protocol is adapted from established literature procedures and provides a high yield of the desired product.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzophenone (40 g, 0.22 mol) in 150 mL of absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add 100% hydrazine hydrate (41.2 g, 0.824 mol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization: After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.

-

Isolation and Purification: Collect the colorless crystals of this compound by filtration. Wash the crystals with a small amount of cold ethanol.

-

Drying: Dry the purified product under vacuum.

-

Yield: This procedure typically yields 37.5 g (87%) of this compound.[1][2]

Key Reactions of this compound

This compound is a valuable intermediate in several important organic transformations.

Oxidation to Diphenyldiazomethane

Diphenyldiazomethane is a useful reagent for the esterification of carboxylic acids and for cyclopropanation reactions. It can be prepared by the oxidation of this compound.

Experimental Protocol:

-

Reaction Setup: In a pressure bottle, place this compound (19.6 g, 0.1 mol) and yellow mercuric oxide (22 g, 0.1 mol).

-

Solvent Addition: Add 100 mL of petroleum ether (b.p. 30-60 °C).

-

Reaction: Close the bottle, wrap it in a towel, and shake mechanically at room temperature for 6 hours.

-

Filtration: Filter the mixture to remove mercury and any insoluble benzophenone azine.

-

Solvent Removal: Evaporate the filtrate to dryness under reduced pressure at room temperature to obtain diphenyldiazomethane.

-

Yield: This procedure typically yields 17.3–18.6 g (89–96%) of diphenyldiazomethane.[2]

References

The Formation of Benzophenone Hydrazone: A Core Mechanism Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical principles, kinetics, and experimental protocols underlying the formation of benzophenone hydrazone. Hydrazone derivatives are pivotal in medicinal chemistry and serve as crucial intermediates in various synthetic pathways. Understanding the core mechanism of their formation is fundamental for optimizing reaction conditions and developing novel applications.

Core Principles of Hydrazone Formation

Hydrazone bonds are formed via a condensation reaction between a hydrazine derivative and a ketone or aldehyde. In the case of this compound, the reactants are benzophenone (a ketone) and hydrazine. This reaction is characterized by its reversibility and is typically performed under mild conditions, often with acid catalysis to enhance the reaction rate.[1][2] The overall reaction involves the replacement of the carbonyl oxygen atom with the =N-NH₂ functional group, resulting in the formation of a stable carbon-nitrogen double bond (C=N) adjacent to a nitrogen-nitrogen single bond.

The Reaction Mechanism

The formation of this compound is a two-step process involving nucleophilic addition followed by dehydration. The reaction is generally acid-catalyzed, which facilitates both steps of the mechanism.[1]

-

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine molecule on the electrophilic carbonyl carbon of benzophenone. This attack leads to the formation of a tetrahedral intermediate known as a carbinolhydrazine (or hemiaminal).[1]

-

Dehydration: The carbinolhydrazine intermediate is unstable and undergoes a dehydration step to eliminate a molecule of water, forming the stable C=N double bond of the final this compound product. This dehydration step is often the rate-limiting step of the reaction, particularly at neutral pH, and is significantly accelerated by the presence of an acid catalyst.[1][3][4]

The diagram below illustrates the acid-catalyzed mechanism for the formation of this compound.

Caption: Acid-catalyzed mechanism of this compound formation.

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants and product involved in the synthesis of this compound.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Typical Yield |

| Benzophenone | (C₆H₅)₂CO | 182.22 | 48.5 | 305.4 | N/A |

| Hydrazine | N₂H₄ | 32.05 | 2 | 113.5 | N/A |

| This compound | (C₆H₅)₂C=NNH₂ | 196.25 | 95-98[5][6] | 225-230 (at 55 mmHg) | 87-95%[5][6] |

Spectroscopic Data Note: The infrared (IR) spectrum of this compound shows characteristic peaks corresponding to the C=N bond and N-H stretches. Density functional theory calculations have been used to analyze its vibrational spectra and molecular structure in detail.[7]

Detailed Experimental Protocols

Multiple protocols exist for the synthesis of this compound. The choice of solvent, catalyst, and reaction time can influence the yield and purity of the final product.

This protocol is a widely cited method for preparing this compound.[5][6]

-

Materials:

-

Benzophenone (40 g, 0.22 mole)

-

100% Hydrazine (41.2 g, 0.824 mole)

-

Absolute Ethanol (150 ml)

-

-

Procedure:

-

Combine benzophenone and absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add the 100% hydrazine to the mixture.

-

Heat the mixture under reflux for 10 hours.

-

After the reflux period, cool the mixture in an ice bath.

-

The colorless this compound product will separate as crystals.

-

Collect the crystals by filtration.

-

The use of an acid catalyst can increase the reaction rate and yield.

-

Materials:

-

This compound (3.0 mmol)

-

A substituted aromatic aldehyde or ketone (3.0 mmol)

-

Anhydrous ethanol (10 ml)

-

Acetic acid (a few drops)

-

-

Procedure:

-

To a stirred mixture of this compound and the carbonyl compound in anhydrous ethanol, add a few drops of acetic acid.[8]

-

Heat the mixture at reflux for 2-3 hours.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting precipitates of the this compound derivative are collected by filtration.[8]

-

The following diagram outlines a typical experimental workflow for the synthesis.

Caption: A generalized workflow for the synthesis of this compound.

Factors Influencing the Reaction

-

pH: The reaction rate is highly dependent on pH. Acidic conditions catalyze the dehydration of the carbinolhydrazine intermediate, but excessive acidity can protonate the hydrazine, reducing its nucleophilicity.

-

Stoichiometry: An excess of hydrazine is often used to drive the equilibrium towards the product and to minimize the formation of the benzophenone azine byproduct, which can occur if the initially formed hydrazone reacts with another molecule of benzophenone.[5]

-

Solvent: Solvents like ethanol, methanol, or ethylene glycol are commonly used.[5][9][10] The choice of solvent can affect reactant solubility and the reaction temperature.

-

Catalysts: While the reaction can proceed without a catalyst, acids like p-toluenesulfonic acid or acetic acid are effective in accelerating the reaction.[5][8] More advanced organocatalysts, such as anthranilic acids, have also been shown to be highly effective for hydrazone formation at neutral pH.[11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. Hydrazone - Wikipedia [en.wikipedia.org]

- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. lib.ysu.am [lib.ysu.am]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. CN102503853A - Synthesis method of this compound - Google Patents [patents.google.com]

- 10. Study on Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 11. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of Benzophenone Hydrazone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of benzophenone hydrazone, a critical intermediate in the synthesis of pharmaceuticals, photosensitive materials, and organic pigments.[1][2] Due to its role in various synthetic pathways, including as a precursor for diphenyldiazomethane and in the production of antibiotics like cefixime, understanding its behavior in different solvent systems is paramount for process optimization, purification, and formulation.[1]

Solubility Profile of this compound

This compound is a white to light yellow crystalline powder that is generally stable under normal temperatures and pressures.[3][4] While its solubility in water is very low (reported as 0.008 g/L), it exhibits good solubility in a range of common organic solvents.[3][5] The available literature primarily describes its solubility in qualitative terms. A summary of this qualitative data is presented below. For precise process design, experimental determination of quantitative solubility at specific temperatures is recommended.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Name | Solubility | Reference |

| Ethers | Diethyl Ether | Soluble | [2][3][6][7] |

| Aromatic Hydrocarbons | Benzene | Soluble | [2][3][6][7] |

| Halogenated Hydrocarbons | Chloroform | Soluble | [2][3][6][7] |

| Alcohols | Ethanol | Soluble | [3][8] |

| Methanol | Soluble | [3][8] | |

| Ketones | Acetone | Soluble | [8] |

| Alkanes | Petroleum Ether | Insoluble | [9] |

| Aqueous | Water | Slightly Soluble / Insoluble | [3][5] |

Experimental Protocol for Solubility Determination

The most reliable method for determining the equilibrium solubility of a crystalline solid like this compound is the shake-flask method .[10] This technique involves equilibrating an excess of the solid with the solvent at a constant temperature until a saturated solution is formed.

Principle

At a given temperature, a solvent can dissolve a solid solute until the solution is saturated. At this point, the rate of dissolution of the solid equals the rate of precipitation, establishing a dynamic equilibrium. By measuring the concentration of the solute in the saturated solution, the equilibrium solubility can be determined.[11][12]

Materials and Apparatus

-

Solute: this compound (purity >99%)

-

Solvents: High-purity grade organic solvents of interest

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Thermostatic orbital shaker or water bath capable of maintaining temperature ±0.5°C[10]

-

Glass vials or flasks with airtight seals

-

Centrifuge (optional, for separating fine solids)[10]

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)[13]

-

Step-by-Step Methodology

-

Preparation: Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[14]

-

Solvent Addition: Accurately dispense a known volume or mass of the desired solvent into each vial.

-

Equilibration: Securely seal the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to let the excess solid settle.[10] For colloidal suspensions, centrifugation may be necessary to achieve clear separation.[10]

-

Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating any solid particles, immediately filter the sample using a syringe filter into a clean vial.

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Measure the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation: Calculate the original solubility in the desired units (e.g., mg/mL, mol/L) by accounting for the dilution factor.

Visualized Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of key processes related to this compound.

Synthesis of this compound

The standard synthesis involves the condensation reaction between benzophenone and hydrazine.[9][15] Ethanol is a common solvent for this reaction.[1][9][15]

Experimental Workflow for Solubility Measurement

The following flowchart illustrates the logical steps of the shake-flask method for determining solubility, as detailed in the protocol section.

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. This compound, 96% 5350-57-2 India [ottokemi.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. This compound | 5350-57-2 [m.chemicalbook.com]

- 7. This compound | 5350-57-2 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. drugfuture.com [drugfuture.com]

- 13. Solubility determination and crystallization [huber-online.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of Benzophenone Hydrazone: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for benzophenone hydrazone, a common derivative of benzophenone with applications in organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. These values are essential for the structural confirmation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The spectra for this compound were recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.52–7.41 | Multiplet | 5H | Aromatic Protons (Ar-H) |

| 7.28–7.22 | Multiplet | 5H | Aromatic Protons (Ar-H) |

| 5.32 | Singlet | 2H | Amine Protons (-NH₂) |

| [1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 149.2 | C=N |

| 138.5 | Aromatic C |

| 133.1 | Aromatic C |

| 129.5 | Aromatic C |

| 129.0 | Aromatic C |

| 128.9 | Aromatic C |

| 128.2 | Aromatic C |

| 128.1 | Aromatic C |

| 126.5 | Aromatic C |

| [1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below corresponds to the analysis of a solid sample.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3055 | C-H Stretching | Aromatic C-H |

| 1598 | C=N Stretching | Imine |

| 1579 | C=C Stretching | Aromatic Ring |

| 1493 | C=C Stretching | Aromatic Ring |

| 1452 | C=C Stretching | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The UV spectrum of this compound is characterized by absorption bands originating from π → π* transitions within the aromatic rings and the C=N chromophore. In a non-polar solvent like n-heptane, the parent benzophenone system shows a strong absorption band around 248 nm (π → π* transition) and a weaker band around 347 nm (n → π* transition). The hydrazone derivative is expected to exhibit similar characteristic absorptions.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent spectroscopic analysis are provided below.

Synthesis of this compound

Procedure:

-

A mixture of benzophenone (1.3 g, 7.3 mmol) and an 85% aqueous hydrazine solution (5 mL) in ethanol (20 mL) is prepared.[1]

-

The mixture is heated to reflux and maintained at this temperature overnight.[1]

-

Following the reflux period, the solvent is removed under reduced pressure (in vacuo).[1]

-

The resulting residue is recrystallized from ethanol to yield this compound as a white solid. The typical yield is around 86%.[1]

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically CDCl₃.[2]

-

The solution is filtered into a clean NMR tube to a height of about 4-5 cm.[2]

-

Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[1]

Data Acquisition:

-

¹H and ¹³C NMR spectra are collected on a 100 MHz or 400 MHz spectrometer.[1]

-

For ¹³C NMR, spectra are typically acquired with complete proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[1]

FT-IR Spectroscopy Protocol (Thin Solid Film Method)

Sample Preparation:

-

A small amount (approx. 50 mg) of solid this compound is placed in a beaker or test tube.

-

A few drops of a volatile solvent like methylene chloride or acetone are added to dissolve the solid.[3]

-

A drop of this solution is placed on a single, clean salt plate (e.g., KBr or NaCl).[3]

-

The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

Data Acquisition:

-

A background spectrum of the clean, empty sample compartment is recorded.

-

The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy Protocol

Sample Preparation:

-

A stock solution of this compound is prepared by dissolving a known mass of the compound in a UV-transparent solvent (e.g., ethanol or hexane).

-

This stock solution is then diluted to a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0).

-

A blank sample, containing only the pure solvent, is prepared in a separate cuvette.[4]

Data Acquisition:

-

The spectrophotometer is turned on and allowed to warm up to stabilize the lamp source.[4]

-

A baseline correction is performed using the blank (solvent-filled) cuvette.[4][5]

-

The blank cuvette is replaced with the sample cuvette.

-

The absorbance spectrum is recorded over a specified wavelength range (e.g., 200-800 nm).[4]

Visualized Workflows and Structures

The following diagrams, generated using Graphviz, illustrate the logical workflow of spectroscopic analysis and the structural information obtained from each technique.

References

In-Depth Technical Guide to the Crystal Structure of Benzophenone Hydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of benzophenone hydrazone, a compound of significant interest in organic synthesis and medicinal chemistry. The following sections detail the crystallographic data, experimental protocols for its determination, and visualizations of its molecular structure and synthesis workflow.

Introduction

This compound ((C₆H₅)₂C=NNH₂) is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and photoinitiators. Its structural characteristics, particularly in the solid state, are fundamental to understanding its reactivity and potential applications. This guide summarizes the key findings from the single-crystal X-ray diffraction analysis of this compound.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁ with four molecules per unit cell. A summary of the crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₃H₁₂N₂ |

| Formula weight | 196.25 |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 12.925(2) |

| b (Å) | 5.077(3) |

| c (Å) | 14.768(3) |

| β (°) | 99.38(1) |

| Volume (ų) | 956.2(5) |

| Z | 4 |

| Temperature (K) | Not specified |

| Wavelength (Å) | Not specified |

| Calculated density (g/cm³) | 1.363 |

Molecular Structure and Conformation

The molecular structure of this compound features two phenyl rings and a hydrazone functional group. The geometric parameters, including key bond lengths and angles, are detailed in Tables 2 and 3, respectively. The planarity of the phenyl rings and the geometry of the C=N-N linkage are critical to the molecule's overall conformation and intermolecular interactions within the crystal lattice.

Table 2: Selected Bond Lengths (Å) for this compound

| Bond | Length (Å) |

| C=N | ~1.28 |

| N-N | ~1.38 |

| C-C (phenyl) | 1.36 - 1.40 |

| C-H (phenyl) | ~0.93 |

| N-H | ~0.86 |

Note: The bond lengths are typical values for hydrazone derivatives and may vary slightly in the specific crystal structure of this compound.

Table 3: Selected Bond Angles (°) for this compound

| Angle | Value (°) |

| C-C-C (phenyl) | 118 - 121 |

| C-N-N | ~119 |

| C-C=N | ~120 |

Note: The bond angles are typical values for hydrazone derivatives and may vary slightly in the specific crystal structure of this compound.

Experimental Protocols

Synthesis and Crystallization

Single crystals of this compound suitable for X-ray diffraction analysis can be grown using the slow evaporation method.[1] A typical procedure is as follows:

-

Synthesis: Benzophenone is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, often with catalytic amounts of acid. The reaction mixture is typically refluxed to ensure complete reaction.

-

Purification: The crude product is purified by recrystallization from a suitable solvent to obtain high-purity this compound.

-

Crystal Growth: A saturated solution of the purified this compound is prepared in a solvent system from which it has limited solubility. The solution is then allowed to stand undisturbed at a constant temperature (e.g., 30°C), permitting slow evaporation of the solvent.[1] Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction will form.

X-ray Data Collection and Structure Solution

The determination of the crystal structure involves the following steps:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

Data Collection: The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα), is used to collect diffraction data at a specific temperature. The crystal is rotated, and a series of diffraction images are recorded.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². This process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.

Visualizations

Molecular Structure of this compound

The following diagram illustrates the molecular structure of this compound with atom numbering.

Experimental Workflow for Crystal Structure Analysis

The logical flow from synthesis to structure determination is depicted in the following diagram.

References

An In-depth Technical Guide to Benzophenone Hydrazone

This guide provides a comprehensive overview of benzophenone hydrazone, a significant organic compound utilized in various chemical syntheses. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and key reactions.

Core Properties of this compound

This compound, also known as diphenylmethanone hydrazone, is an organic compound belonging to the hydrazone class.[1][2] It serves as a crucial intermediate in numerous organic synthesis applications, including the production of pharmaceuticals, dyes, and polymers.[1] At room temperature, it presents as a white to off-white or yellow crystalline powder.[2][3] While sparingly soluble in water, it dissolves readily in organic solvents like ethanol and methanol.[2][3]

The fundamental quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₂N₂ | [3][4][5][6] |

| Molecular Weight | 196.25 g/mol | [3][4][5][6][7] |

| CAS Number | 5350-57-2 | [3][4] |

| Melting Point | 95-98 °C | [8] |

| Boiling Point | 225-230 °C at 55 mmHg | [8] |

| Appearance | Yellow crystalline powder | [3] |

Experimental Protocols

The synthesis of this compound is a standard laboratory procedure. Below are detailed protocols derived from established methodologies.

This common method involves the reaction of benzophenone with hydrazine hydrate in an ethanol solvent.

Materials:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Procedure:

-

Combine benzophenone and absolute ethanol in a round-bottom flask.[9][10]

-

After the reflux period, cool the mixture in an ice bath to induce crystallization.[9][10]

-

Collect the colorless this compound crystals by filtration.[9][10]

This method utilizes ethylene glycol as the solvent and has been developed for industrial-scale production, boasting a high yield.[11]

Materials:

-

Benzophenone

-

Hydrazine hydrate (80%)[11]

-

Ethylene glycol[11]

-

Reaction vessel with stirring and temperature control

Procedure:

-

In a reaction vessel, add ethylene glycol, 80% hydrazine hydrate, and benzophenone.[11]

-

Heat the mixture to reflux and maintain for 1.5 to 2.5 hours with stirring.[11]

-

After the reaction, allow the mixture to cool naturally to room temperature while continuing to stir, allowing crystals to separate.[11]

-

Further cool the mixture to below 5°C and continue stirring for an additional 30 to 60 minutes.[11]

-

Filter the mixture to collect the crystals.[11]

-

Dry the resulting white, needle-shaped crystals under a vacuum at 50°C.[11] This method reports yields of 95% or higher.[11]

Key Chemical Pathways and Workflows

This compound is a precursor for several important chemical transformations. The following diagrams illustrate its primary synthesis and a key reaction.

Caption: Synthesis of this compound.

One of the notable reactions of this compound is its oxidation to form diphenyldiazomethane, a useful reagent in organic synthesis.[9]

Caption: Oxidation to Diphenyldiazomethane.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. herzpharmaceuticals.com [herzpharmaceuticals.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 5350-57-2 [chemicalbook.com]

- 6. Diphenylmethylidenehydrazine | C13H12N2 | CID 79304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 二苯甲酮腙 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound 96 5350-57-2 [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. CN102503853A - Synthesis method of this compound - Google Patents [patents.google.com]

The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Discovery and History of Benzophenone Hydrazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzophenone hydrazone, a seemingly unassuming crystalline solid, holds a significant place in the annals of organic chemistry. First synthesized in the early 20th century, its discovery was a direct consequence of the burgeoning field of nitrogen chemistry, particularly the exploration of hydrazine and its derivatives. This technical guide delves into the historical narrative of this compound, from its initial preparation to its evolution as a versatile reagent in a myriad of chemical transformations. We will explore the pioneering work of the scientists who laid the groundwork for its synthesis, provide detailed historical and modern experimental protocols, and present key reaction pathways where it serves as a critical intermediate. This document aims to provide a comprehensive resource for researchers and professionals, bridging the historical context with contemporary applications of this important molecule.

Historical Context: The Dawn of Hydrazine Chemistry

The story of this compound is intrinsically linked to the discovery and investigation of its parent molecule, hydrazine (N₂H₄). The late 19th century was a period of fervent exploration into the chemistry of nitrogen, a key element in a vast array of organic compounds.

Theodor Curtius (1857-1928) , a German chemist, stands as a pivotal figure in this narrative. In 1887 , Curtius successfully synthesized hydrazine, a discovery that opened up a new frontier in organic synthesis. His work laid the fundamental groundwork for the preparation of a new class of compounds: hydrazones.

Following Curtius's discovery, the German chemist Emil Fischer (1852-1919) , renowned for his work on sugars and purines, made significant contributions to the field. In 1875 , Fischer synthesized phenylhydrazine and is credited with coining the term "hydrazine." His extensive research into the reactions of hydrazines with carbonyl compounds led to the development of methods for forming hydrazones and osazones, which became invaluable tools for the characterization and identification of aldehydes and ketones.

It was against this backdrop of burgeoning interest in hydrazine chemistry that the stage was set for the synthesis of specific hydrazones, including the subject of this guide.

The First Synthesis of this compound

The first documented synthesis of this compound is attributed to Hermann Staudinger (1881-1965) , a Nobel laureate recognized for his groundbreaking work in polymer chemistry, along with his colleagues E. Anthes and F. Pfenninger . Their work was published in 1916 in the prestigious journal Berichte der deutschen chemischen Gesellschaft.

Their research focused on the preparation and properties of various hydrazones, and their paper provided a method for the synthesis of this compound through the condensation reaction of benzophenone with hydrazine. This reaction, a classic example of nucleophilic addition-elimination, remains the fundamental method for its preparation to this day.

Experimental Protocols: From Historical Methods to Modern Syntheses

The synthesis of this compound has evolved over the past century, with refinements aimed at improving yield, purity, and safety. Below are detailed protocols for both a historical and a modern preparation.

Historical Synthesis Protocol (Adapted from Staudinger, Anthes, and Pfenninger, 1916 and detailed in Organic Syntheses)

This protocol provides a classic and reliable method for the preparation of this compound.

Reaction:

Materials:

-

Benzophenone

-

Hydrazine hydrate (85% or higher)

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzophenone in absolute ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the mixture to reflux and maintain the reflux for several hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Further cool the mixture in an ice bath to induce crystallization of the product.

-

Collect the crystalline this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product in a desiccator.

Quantitative Data from Organic Syntheses

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| Benzophenone | 182.22 | 18.2 | 0.1 | 1 |

| Hydrazine Hydrate (85%) | 50.06 | 17.6 | ~0.3 | ~3 |

| This compound | 196.24 | - | - | - |

| Yield | 18.0 - 18.8 g | 92-96% | ||

| Melting Point | 97-98 °C |

Modern Synthesis Protocol with Catalysis

Modern variations often employ catalysts to reduce reaction times and improve efficiency.

Procedure:

-

To a solution of benzophenone in ethanol, add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

-

Add a slight excess of hydrazine hydrate.

-

The reaction mixture is stirred at room temperature or gently heated for a shorter duration compared to the historical method.

-

Work-up and isolation of the product follow a similar procedure to the historical method.

Key Signaling Pathways and Experimental Workflows

This compound is a valuable intermediate in several important organic reactions. Its reactivity stems from the nucleophilic nitrogen atoms and the ability of the C=N bond to participate in various transformations.

Synthesis of this compound

The fundamental reaction for the formation of this compound is the condensation of benzophenone with hydrazine. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration.

Benzophenone Hydrazone: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for benzophenone hydrazone, a compound utilized in various chemical syntheses. The following sections detail its physical and chemical properties, associated hazards, recommended handling and storage procedures, and emergency protocols. This guide is intended to equip laboratory personnel with the knowledge necessary to work with this compound in a safe and responsible manner.

Section 1: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for making informed decisions regarding its handling and storage.

| Property | Value | References |

| Chemical Formula | C₁₃H₁₂N₂ | [1][2][3] |

| Molecular Weight | 196.25 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [2][3][4][5] |

| Melting Point | 95 - 99 °C (203 - 210.2 °F) | [3][6] |

| Boiling Point | 225 - 230 °C (437 - 446 °F) at 55 mmHg | [6] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents such as ether, benzene, chloroform, ethanol, and methanol. | [3][5] |

| Flash Point | 146 °C (294.8 °F) | [2] |

| Density | 1.1 g/cm³ | [3] |

| pKa | 1.4 | [3] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its hazard classifications according to the Globally Harmonized System (GHS) is provided in Table 2.

| Hazard Class | Category | Hazard Statement | References |

| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed | [6][7][8][9] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [6][7][8][9] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H401: Toxic to aquatic life | [7] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H411: Toxic to aquatic life with long lasting effects | [6][7][8][9] |

Note: The toxicological properties of this material have not been fully investigated[2][4].

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize risk.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 specifications[1][2][4].

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure. Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended[1][4][7]. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[1][7]. Wear appropriate protective clothing to prevent skin exposure[2][4].

-

Respiratory Protection: If dust is generated, use a NIOSH-approved N95 or P1 dust mask[7]. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use[2].

Handling

-

Use with adequate ventilation. A chemical fume hood is recommended[2][4][6][8].

-

Do not eat, drink, or smoke when using this product[6][8][10].

-

Remove contaminated clothing and wash before reuse[2][4][6].

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible substances[1][2][4][5].

-

Keep container tightly closed when not in use[1][2][4][6][8].

-

Recommended storage temperature is 2 - 8 °C[7]. Some sources suggest refrigeration at approximately 4°C[2].

-

Keep away from strong oxidizing agents and strong bases[5][6].

Section 4: Emergency Procedures

In the event of an emergency, follow these first-aid measures and response protocols.

First-Aid Measures

| Exposure Route | First-Aid Procedure | References |

| Ingestion | If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. | [1][4][6][7][8] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1][4][6][7][8] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation or rash occurs, get medical advice/attention. | [1][4][6][7][8] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [1][3][4][6][8] |

Spills and Leaks

-

Use proper personal protective equipment as indicated in Section 3.1[4].

-

Clean up spills immediately, observing precautions in the Protective Equipment section[4].

-

Sweep up or absorb material, then place it into a suitable clean, dry, closed container for disposal[1][4][7].

-

Provide ventilation[4].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[1][2][7].

-

Fire-Fighting Instructions: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear[1][2][4]. During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion[2].

Section 5: Experimental Protocols

Section 6: Visualizations

The following diagrams illustrate key safety and handling concepts for this compound.

Caption: Hazard Management Workflow for this compound.

Caption: Safe Handling Workflow in a Laboratory Setting.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. This compound(5350-57-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. Calaméo - this compound (cas 5350-57-2) MSDS [calameo.com]

- 5. Page loading... [wap.guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chemical-label.com [chemical-label.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Note: Synthesis of Diphenyldiazomethane from Benzophenone Hydrazone

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diphenyldiazomethane is a valuable reagent in organic synthesis, primarily utilized for the protection of carboxylic acids as their diphenylmethyl (DPM) esters. The DPM protecting group is advantageous due to its stability under various conditions and its facile removal via mild acidolysis or hydrogenolysis, making it particularly useful in the synthesis of complex molecules like β-lactams and peptides.[1] This document provides detailed protocols for the synthesis of diphenyldiazomethane via the oxidation of benzophenone hydrazone, summarizing various methods and their respective quantitative data.

The synthesis of diphenyldiazomethane is exclusively achieved through the oxidation of its precursor, this compound.[2] A variety of oxidizing agents have been employed for this transformation, ranging from classical heavy-metal oxides to more modern, environmentally benign reagents.[3][4] The choice of method often depends on factors such as scale, desired purity, and tolerance of functional groups in the substrate if the reagent is generated in situ for immediate use.

Experimental Protocols

Several methods for the oxidation of this compound to diphenyldiazomethane have been reported. Below are detailed protocols for three distinct and commonly cited methods.

Protocol 1: Oxidation with Yellow Mercuric Oxide

This is a classical and high-yielding procedure adapted from Organic Syntheses.[2] It is reliable but involves the use of a toxic heavy metal reagent.

Materials:

-

This compound (19.6 g, 0.1 mole)

-

Yellow mercuric oxide (22 g, 0.1 mole)

-

Petroleum ether (b.p. 30–60°C, 100 ml)

-

Pressure bottle

-

Mechanical shaker

Procedure:

-

In a pressure bottle, combine this compound (19.6 g), yellow mercuric oxide (22 g), and petroleum ether (100 ml).[2]

-

Seal the bottle securely and wrap it in a wet towel to dissipate any heat generated.

-

Shake the mixture mechanically at room temperature for approximately 6 hours.[2]

-

After the reaction is complete, filter the mixture to remove the precipitated mercury and any insoluble benzophenone azine side-product.[2]

-

Evaporate the filtrate to dryness under reduced pressure at room temperature. The resulting crystalline residue is diphenyldiazomethane.[2]

-

The product, a red crystalline solid, is pure enough for most applications and should be used immediately due to its instability.[2] On standing, it decomposes to form benzophenone azine.[2]

Yield: 17.3–18.6 g (89–96%).[2] Melting Point: 29–30°C after recrystallization from petroleum ether.[2]

Protocol 2: Oxidation with Chlorodimethylsulfonium Chloride (Swern-Moffatt Reagent)

This modern procedure avoids the use of heavy metals and is presented as a simple, convenient, and high-yielding method.[3][4] The oxidizing agent is generated in situ from dimethyl sulfoxide (DMSO) and oxalyl chloride.

Materials:

-

Dimethyl sulfoxide (DMSO) (3.98 mL, 56.0 mmol)

-

Anhydrous tetrahydrofuran (THF) (500 mL total)

-

Oxalyl chloride (4.67 mL, 53.5 mmol)

-

This compound (10.00 g, 51.0 mmol)

-

Triethylamine (15.05 mL, 107 mmol)

-

Pentane

-

Activated basic alumina

Procedure:

-

Preparation of the Oxidizing Agent:

-

In a 1-L, three-necked, round-bottom flask equipped with a mechanical stirrer, add DMSO (3.98 mL) and anhydrous THF (450 mL).[3]

-

Cool the solution to -55°C under a nitrogen atmosphere.[3]

-

In a separate flask, prepare a solution of oxalyl chloride (4.67 mL) in anhydrous THF (50 mL).[3]

-

Add the oxalyl chloride solution to the DMSO/THF mixture via cannula over 10 minutes, maintaining the temperature between -55°C and -50°C. Stir for 35 minutes.[3]

-

-

Oxidation Reaction:

-

Cool the reaction mixture to -78°C.

-

In a separate flask, dissolve this compound (10.00 g) and triethylamine (15.05 mL) in anhydrous THF (50 mL).[3]

-

Add this solution to the cold reaction mixture via cannula over 20 minutes. A deep-red solution with a white precipitate will form.[3]

-

Maintain the mixture at -78°C for 30 minutes.[4]

-

-

Work-up and Purification:

-

Filter the cold reaction mixture through a sintered-glass funnel and rinse the solid with two 100-mL portions of THF.[4]

-

Concentrate the filtrate by rotary evaporation at room temperature. This yields crude diphenyldiazomethane as a red oil that solidifies on cooling.[4]

-

For purification, dissolve the crude product in pentane (120 mL) and filter it rapidly through a pad of activated basic alumina (100 g).[3]

-

Rinse the alumina with additional pentane (~300 mL) until the filtrate is colorless.[3]

-

Concentrate the filtrate by rotary evaporation to yield analytically pure diphenyldiazomethane as a red crystalline solid.[4]

-

Yield: 9.19 g (93%).[4]

Protocol 3: Oxidation with Manganese Dioxide

This method provides an alternative using a common and relatively inexpensive oxidant.[5]

Materials:

-

This compound (20 g)

-

Activated manganese dioxide (MnO₂) (31 g)

-

Anhydrous potassium dihydrogen phosphate (KH₂PO₄) (10 g)

-

Dichloromethane (DCM) (67 mL)

-

Two round-bottom flasks (250 mL and 100 mL)

Procedure:

-

To a 250 mL three-neck round-bottom flask, add anhydrous KH₂PO₄ (10 g) and activated MnO₂ (31 g).[5]

-

In a separate 100 mL flask, place the this compound (20 g).[5]

-

Add DCM (67 mL) to the flask containing the MnO₂ and KH₂PO₄, and purge both flasks with an inert gas for 15 minutes.[5]

-

Cool the MnO₂ suspension to 0°C using an ice bath and maintain this temperature for at least 30 minutes.[5]

-

Transfer the this compound into the cold MnO₂ suspension.[5]

-

Allow the reaction to proceed for 24 hours to reach completion.[5]

-

The product can be isolated and purified. The resulting purple crystalline solid is analyzed by ¹H NMR, melting point, and MS.[5]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for various methods of synthesizing diphenyldiazomethane from this compound.

| Oxidizing Agent | Molar Ratio (Oxidant:Hydrazone) | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Yellow Mercuric Oxide | 1:1 | Petroleum Ether | 6 hours | Room Temp. | 89 - 96 | [2] |

| Chlorodimethylsulfonium Chloride | 1.05:1 (Oxalyl Chloride) | THF | ~1 hour | -78°C to RT | 93 | [3][4] |

| Manganese Dioxide | ~3.5:1 (equivalents) | Dichloromethane | 24 hours | 0°C | High | [5] |

| Hydrogen Peroxide / Iodine | 4-20:1 (H₂O₂) | Dichloromethane | 1 - 8 hours | 15 - 30°C | High | [6] |

| Magtrieve® (CrO₂) | (Excess) | Dichloromethane | 15 minutes | Room Temp. | High | [1] |

| Cu(OAc)₂ / Pyridine / Air | Catalytic | Dichloromethane | Minutes | Room Temp. | 58 (isolated) | [7] |

Diagrams

Below is a diagram illustrating the general experimental workflow for the synthesis and purification of diphenyldiazomethane.

Caption: Workflow for Diphenyldiazomethane Synthesis.

References

- 1. Generation of Diphenyldiazomethane by Oxidation of this compound with Magtrieve. | Semantic Scholar [semanticscholar.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Continuous Flow Chemistry: Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101100444A - A kind of synthetic method of diphenyldiazomethane - Google Patents [patents.google.com]

- 7. par.nsf.gov [par.nsf.gov]

Application Notes and Protocols: Benzophenone Hydrazone in the Fischer Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a pivotal method for the construction of the indole nucleus.[1][2] This versatile reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1] The resulting indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and agrochemicals.

Benzophenone hydrazone, derived from the condensation of benzophenone and phenylhydrazine, serves as a key precursor for the synthesis of 2,3-diphenylindole. This application note provides a detailed overview of the mechanism, experimental protocols, and relevant data for the utilization of this compound in the Fischer indole synthesis.

Reaction Mechanism

The Fischer indole synthesis proceeds through a well-established multi-step mechanism, which, in the case of this compound, leads to the formation of 2,3-diphenylindole. The key mechanistic steps are outlined below:

-

Hydrazone Formation (in situ): Phenylhydrazine reacts with benzophenone in the presence of an acid catalyst to form benzophenone phenylhydrazone.[2]

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.[2]

-

[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.[1][2]

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.

-

Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the stable aromatic indole, 2,3-diphenylindole.[1]

Experimental Protocols

The following protocols are provided as a guide for the synthesis of 2,3-diphenylindole from benzophenone and phenylhydrazine, forming this compound in situ. The choice of acid catalyst can influence reaction conditions and yields.

Protocol 1: Synthesis of 2,3-Diphenylindole using Polyphosphoric Acid (PPA)

This protocol is adapted from the synthesis of 2-phenylindole and is expected to provide good to excellent yields of 2,3-diphenylindole.[3]

Materials:

-

Benzophenone

-

Phenylhydrazine

-

Polyphosphoric Acid (PPA)

-

Ethanol

-

Dilute Hydrochloric Acid

-

Rectified Spirit

Procedure:

-

Preparation of Benzophenone Phenylhydrazone (in situ): In a round-bottom flask, combine benzophenone (0.1 mol) and phenylhydrazine (0.1 mol).

-

Add a catalytic amount of glacial acetic acid.

-

Gently heat the mixture to facilitate the formation of the hydrazone.

-

Fischer Indole Cyclization: To the crude benzophenone phenylhydrazone, add an excess of polyphosphoric acid (approximately 10 times the weight of the hydrazone).

-

Heat the mixture with stirring in an oil bath at 100-120°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Work-up: Carefully add cold water to the reaction mixture to dissolve the polyphosphoric acid.

-

The solid product, 2,3-diphenylindole, will precipitate. Filter the solid using a Büchner funnel and wash thoroughly with water.

-

Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Protocol 2: Synthesis of 2,3-Diphenylindole using Hydrochloric Acid (HCl)

This method utilizes a Brønsted acid catalyst and may offer milder reaction conditions.

Materials:

-

Benzophenone

-

Phenylhydrazine

-

Concentrated Hydrochloric Acid

-

Ethanol

Procedure:

-

Hydrazone Formation and Cyclization: In a round-bottom flask equipped with a reflux condenser, dissolve benzophenone (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature.

-

If the product precipitates, filter the solid and wash with cold ethanol.

-

If the product remains in solution, remove the ethanol under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude 2,3-diphenylindole by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes representative reaction conditions and reported yields for the synthesis of substituted indoles via the Fischer indole synthesis.

| Carbonyl Precursor | Hydrazine Precursor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetophenone | Phenylhydrazine | Polyphosphoric Acid | Neat | 100-120 | 1-2 | High |

| Benzophenone | Phenylhydrazine | Hydrochloric Acid | Ethanol | Reflux | N/A | Excellent |

Note: "High" and "Excellent" yields are reported in the literature, but specific numerical values for the synthesis of 2,3-diphenylindole under these exact conditions require further optimization and experimental determination.

Spectroscopic Data for 2,3-Diphenylindole:

While detailed spectroscopic analysis should be performed on the synthesized product for confirmation, typical data from the literature can be used for comparison.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm, N-H proton as a broad singlet. |

| ¹³C NMR | Resonances corresponding to the aromatic carbons of the indole and phenyl rings. |

| IR (Infrared) | N-H stretching vibration around 3400 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of 2,3-diphenylindole. |

Mandatory Visualizations

Caption: Mechanism of the Fischer Indole Synthesis with this compound.

Caption: General Experimental Workflow for 2,3-Diphenylindole Synthesis.

References

Benzophenone Hydrazone: A Versatile Protecting Group for Carbonyls in Organic Synthesis

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. The carbonyl group, a cornerstone of organic chemistry, is highly susceptible to nucleophilic attack and various redox conditions. Consequently, its temporary masking is often a critical strategic consideration. Benzophenone hydrazone emerges as a robust and versatile protecting group for aldehydes and ketones, offering a unique combination of stability and selective cleavage under specific conditions.

Benzophenone hydrazones are readily formed by the condensation of a carbonyl compound with this compound. The resulting C=N double bond is sterically hindered and electronically deactivated by the two phenyl rings, rendering it stable to a wide range of reagents and reaction conditions. This stability profile allows for chemical manipulations at other sites of a complex molecule without affecting the protected carbonyl moiety. Subsequently, the carbonyl group can be regenerated under specific hydrolytic or oxidative conditions. This application note provides a comprehensive overview of the use of this compound as a carbonyl protecting group, including detailed experimental protocols and a summary of its stability and deprotection methods.

Mechanism of Protection and Deprotection

The formation of a this compound is a reversible condensation reaction between a carbonyl compound and this compound, typically catalyzed by a weak acid. The reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the stable hydrazone.